5,6-Dichloro-2-methylnicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloro-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-3-4(7(11)12)2-5(8)6(9)10-3/h2H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHYMBQICSJYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781138-19-9 | |
| Record name | 5,6-dichloro-2-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5,6 Dichloro 2 Methylnicotinic Acid
Classical Approaches and Precursor-Based Synthesis
Classical synthetic routes to 5,6-dichloro-2-methylnicotinic acid often rely on the stepwise functionalization of pre-existing pyridine (B92270) rings or the construction of the pyridine ring from acyclic precursors followed by subsequent modifications. These methods are characterized by their reliance on fundamental organic reactions.
Pyridine Annulation Reactions
Pyridine annulation reactions represent a powerful strategy for the de novo synthesis of the pyridine ring with the desired substitution pattern. These methods typically involve the condensation of acyclic precursors, such as enamines, enaminones, or 1,5-dicarbonyl compounds, with a nitrogen source, often ammonia or an ammonium (B1175870) salt. For the synthesis of a polysubstituted pyridine like this compound, a multi-component or a cascade reaction approach can be envisioned.
One plausible, though not explicitly documented for this specific molecule, annulation approach would be a variation of the Hantzsch pyridine synthesis or similar methodologies that allow for the construction of highly substituted pyridines. The challenge in these classical annulation reactions lies in controlling the regioselectivity to obtain the precise 2-methyl, 3-carboxy (or a precursor), 5-chloro, and 6-chloro arrangement.
Directed Halogenation and Methylation Strategies
A common classical approach involves the functionalization of a pre-formed pyridine ring. This strategy hinges on the ability to selectively introduce the chloro and methyl groups at the desired positions. The electronic nature of the pyridine ring and the directing effects of existing substituents play a crucial role in the outcome of these reactions.
Direct chlorination of a 2-methylnicotinic acid precursor can be challenging due to the deactivating nature of the carboxylic acid group and the potential for multiple halogenation products. A more controlled approach often involves the use of a directing group or the synthesis of a specifically substituted precursor. For instance, starting with a pre-chlorinated pyridine and subsequently introducing the methyl and carboxylic acid groups is a viable strategy.
A potential pathway could start from a readily available dichloropyridine. For example, the synthesis of 2,3-dichloro-5-trichloromethylpyridine (DCTC) from various precursors like 2-amino-5-methylpyridine or 2-chloro-5-methylpyridine has been reported. Although this specific precursor leads to 5,6-dichloronicotinic acid upon hydrolysis of the trichloromethyl group, it highlights the principle of functional group interconversion on a chlorinated pyridine core. A similar strategy could be envisioned starting from a precursor that already contains the 2-methyl group.
Carboxylic Acid Functionalization Methods
The introduction of the carboxylic acid group at the 3-position of the pyridine ring is a key step. This is often achieved through the hydrolysis of a precursor functional group, such as a nitrile (-CN) or an ester (-COOR). The synthesis of the corresponding nitrile, 5,6-dichloro-2-methylnicotinonitrile, is therefore a critical intermediate step.
The conversion of a methyl group at the 3-position to a carboxylic acid via oxidation is another classical method, though it can be challenging to achieve selectivity in the presence of the 2-methyl group. A more common and reliable method is the hydrolysis of a nitrile. The synthesis of substituted nicotinonitriles can be achieved through various means, including the Sandmeyer reaction of an aminopyridine precursor or by nucleophilic substitution of a halogen with a cyanide salt.
Once the nitrile is in place, its hydrolysis to the corresponding carboxylic acid is a standard procedure, typically carried out under acidic or basic conditions. For example, the hydrolysis of 5,6-dichloro-2-methylnicotinonitrile would yield the desired this compound.
Advanced and Optimized Synthetic Pathways
More recent synthetic efforts have focused on developing more efficient, regioselective, and catalytic methods for the synthesis of polysubstituted pyridines, including derivatives like this compound.
Regioselective Synthesis and Isomer Control
Achieving regiochemical control is a paramount challenge in the synthesis of highly substituted pyridines. Modern synthetic methods employ a variety of strategies to overcome this, including the use of directing groups, transition-metal-catalyzed cross-coupling reactions, and specifically designed annulation reactions.
For the synthesis of this compound, a regioselective approach might involve the construction of a pyridone precursor, which can then be converted to the corresponding dichloropyridine. For instance, a plausible route could involve the synthesis of a 6-hydroxy-2-methylnicotinic acid derivative, followed by chlorination at the 5-position and subsequent conversion of the hydroxyl group at the 6-position to a chloride.
The synthesis of the precursor 5,6-dichloro-2-methylnicotinonitrile is a key strategy for ensuring the correct placement of the carboxylic acid function. The synthesis of this nitrile can be approached through the chlorination of a suitable 2-methyl-3-cyanopyridine precursor. The regioselectivity of the chlorination would be crucial and could be influenced by the reaction conditions and the presence of other substituents.
Catalytic Methods for Enhanced Efficiency
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions. Transition-metal catalysis, in particular, has revolutionized the synthesis of substituted aromatic and heteroaromatic compounds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could be employed to introduce the methyl group at the 2-position of a pre-functionalized dichloropyridine ring. However, for the specific target molecule, direct C-H activation and functionalization represent a more atom-economical approach.
Catalytic annulation reactions are also at the forefront of modern pyridine synthesis. These reactions can provide access to polysubstituted pyridines in a single step from simple, readily available starting materials. While a specific catalytic annulation for this compound has not been prominently reported, the general principles of these methods could be applied to design a convergent and efficient synthesis.
Below is a table summarizing potential synthetic precursors and their corresponding reactions leading to the target compound or key intermediates.
| Precursor Compound | Reaction Type | Product |
| 2-Methyl-3-cyanopyridine | Electrophilic Chlorination | 5,6-Dichloro-2-methylnicotinonitrile |
| 5,6-Dichloro-2-methylnicotinonitrile | Hydrolysis | This compound |
| Substituted Pyridone | Chlorination | Dichloromethylpyridine derivative |
| Acyclic Precursors (e.g., enamines, dicarbonyls) | Annulation/Cyclocondensation | Substituted Pyridine Ring |
Green Chemistry Principles in Synthesis Design
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental footprint. This involves a critical evaluation of solvents, reagents, and reaction conditions to enhance safety, minimize waste, and improve energy efficiency.
A primary consideration is the replacement of hazardous chlorinated solvents, which are often employed in chlorination reactions. Traditional solvents like carbon tetrachloride and chloroform are toxic and environmentally persistent. Greener alternatives for radical chlorination reactions include cyclohexane, heptane, dimethyl carbonate, acetonitrile, and methyl acetate. For electrophilic chlorinations, the use of ionic liquids has been proposed as a more environmentally friendly reaction medium.
The choice of chlorinating agent is also crucial. Gaseous chlorine is highly toxic and difficult to handle. Safer alternatives include N-chlorosuccinimide (NCS) and chloramine-T, which are solid and easier to manage. The use of equimolar amounts of reagents, such as phosphorus oxychloride (POCl3) in solvent-free conditions, can also be a greener approach for the chlorination of hydroxypyridines, minimizing waste.
Furthermore, the development of catalytic methods for both chlorination and oxidation steps is a key green chemistry objective. Catalytic processes reduce the need for stoichiometric reagents, thereby minimizing waste. For instance, the use of transition metal catalysts for C-H activation and subsequent chlorination could offer a more atom-economical route. Similarly, catalytic oxidation of the methyl group using molecular oxygen and a suitable catalyst would be a significant improvement over the use of stoichiometric heavy metal oxidants.
Energy consumption can be minimized by employing alternative energy sources such as microwave irradiation, which can often reduce reaction times and improve yields. The principles of atom economy can be maximized by designing a synthesis that incorporates the maximum number of atoms from the starting materials into the final product, for example, through addition reactions rather than substitution reactions where possible.
The following table summarizes some of the green chemistry considerations for the proposed synthesis of this compound.
| Synthetic Step | Traditional Approach | Greener Alternative | Green Chemistry Principle(s) Addressed |
| Chlorination | Gaseous chlorine in chlorinated solvents | N-chlorosuccinimide in a non-chlorinated solvent (e.g., acetonitrile) | Safer reagents, use of safer solvents |
| Oxidation | Potassium permanganate (B83412) or nitric acid | Catalytic oxidation with molecular oxygen | Use of catalytic reagents, safer reagents |
| Solvent Use | Chlorinated solvents (e.g., CCl4, CHCl3) | Acetonitrile, dimethyl carbonate, ionic liquids | Use of safer solvents |
| Energy | Conventional heating | Microwave-assisted synthesis | Enhanced energy efficiency |
Mechanistic Aspects of Key Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and improving the yield and selectivity of the synthesis of this compound. The key transformations in the proposed synthetic pathway are the chlorination of the pyridine ring and the oxidation of the methyl group.
The chlorination of pyridine and its derivatives can proceed through different mechanisms depending on the reaction conditions.
Electrophilic Aromatic Substitution: Pyridine is an electron-deficient heterocycle, making electrophilic aromatic substitution challenging. The reaction typically requires harsh conditions, such as high temperatures and the presence of a strong Lewis acid catalyst. The electrophile (e.g., Cl+) attacks the π-system of the pyridine ring. The attack is most likely to occur at the 3- and 5-positions due to the deactivating effect of the nitrogen atom, which withdraws electron density from the 2-, 4-, and 6-positions. The presence of an activating group, such as a methyl group at the 2-position, would direct the incoming electrophile to the 5-position. However, the carboxylic acid group is deactivating, which would further hinder the reaction.
Radical Chlorination: At high temperatures or under UV irradiation, the chlorination of pyridines can proceed via a radical mechanism. This process is less sensitive to the electronic effects of the substituents on the ring. The reaction is initiated by the homolytic cleavage of a chlorine molecule to form chlorine radicals (Cl•). These radicals can then abstract a hydrogen atom from the pyridine ring to form a pyridyl radical. The pyridyl radical then reacts with another chlorine molecule to yield the chlorinated pyridine and a new chlorine radical, propagating the chain reaction. Gas-phase radical chlorination of pyridine often yields a mixture of 2-chloropyridine and 2,6-dichloropyridine (B45657). When methylpyridines are chlorinated under these conditions, the methyl group is also often chlorinated. Theoretical studies suggest that the formation of a C5H5N-Cl adduct is a primary channel at low temperatures.
The oxidation of the 2-methyl group to a carboxylic acid is another critical step. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid. The mechanism of oxidation with KMnO4 in alkaline conditions generally involves the initial abstraction of a hydrogen atom from the methyl group by the permanganate ion, followed by further oxidation steps to form the carboxylate, which is then protonated to the carboxylic acid. The oxidation of alkylpyridines to pyridine carboxylic acids with reagents like manganese dioxide in sulfuric acid has also been reported.
The reaction conditions for these transformations would need to be carefully optimized to achieve the desired regioselectivity and avoid unwanted side reactions, such as over-chlorination or degradation of the starting material.
Chemical Reactivity and Transformation Patterns of 5,6 Dichloro 2 Methylnicotinic Acid
Reactions at the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base, participating in reactions such as N-alkylation and N-oxidation.
N-Alkylation: The pyridine nitrogen can be alkylated using various alkylating agents, such as alkyl halides, to form quaternary pyridinium (B92312) salts. This reaction typically proceeds by the direct attack of the nitrogen on the electrophilic carbon of the alkylating agent. The resulting pyridinium salt exhibits altered solubility and electronic properties compared to the parent acid.
N-Oxidation: Treatment of the pyridine nitrogen with oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide, can lead to the formation of the corresponding N-oxide. The introduction of the N-oxide functionality significantly modifies the electronic character of the pyridine ring, potentially influencing the regioselectivity of subsequent reactions. For instance, the synthesis of 2,6-dichloropyridine (B45657) N-oxide is a known transformation, suggesting that a similar reaction could be applied to 5,6-dichloro-2-methylnicotinic acid. sigmaaldrich.com
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, including esterification, amidation, decarboxylation, and conversion to acyl halides and anhydrides.
Esterification and Amidation Reactions
Esterification: this compound can be converted to its corresponding esters through reaction with alcohols under acidic conditions, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This equilibrium reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com A variety of acid catalysts, including sulfuric acid and tosic acid, can be employed. masterorganicchemistry.com The resulting esters are often valuable intermediates in organic synthesis. For example, the synthesis of esters of structurally similar nicotinic acids is well-documented. mdpi.com
Amidation: The formation of amides from this compound can be achieved by reaction with primary or secondary amines. Direct reaction requires high temperatures; therefore, the carboxylic acid is typically activated first. Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to form a highly reactive O-acylisourea intermediate that readily reacts with an amine. fishersci.co.uknih.gov Alternatively, the acid can be converted to the more reactive acyl chloride or anhydride (B1165640) prior to reaction with the amine. nih.govhud.ac.ukorganic-chemistry.org
Table 1: Representative Esterification and Amidation Reactions
| Reactant 1 | Reactant 2 | Product | Reaction Type | Typical Conditions |
|---|---|---|---|---|
| This compound | Methanol | Methyl 5,6-dichloro-2-methylnicotinate | Fischer Esterification | Acid catalyst (e.g., H₂SO₄), heat, excess methanol |
| This compound | Aniline (B41778) | N-Phenyl-5,6-dichloro-2-methylnicotinamide | Amidation | Coupling agent (e.g., DCC, EDCI), solvent (e.g., DMF, DCM) |
| 5,6-Dichloro-2-methylnicotinoyl chloride | Diethylamine | N,N-Diethyl-5,6-dichloro-2-methylnicotinamide | Amidation | Base (e.g., triethylamine, pyridine), aprotic solvent |
Decarboxylation Mechanisms
The removal of the carboxyl group as carbon dioxide (CO₂) from this compound is a potential transformation, although it generally requires harsh conditions for simple aromatic carboxylic acids. The stability of the resulting carbanion intermediate is a key factor influencing the ease of decarboxylation. masterorganicchemistry.com
Thermal Decarboxylation: Heating the carboxylic acid to high temperatures can induce decarboxylation. rsc.org The presence of the electron-withdrawing chlorine atoms may influence the thermal stability of the molecule and the conditions required for this transformation.
Catalytic Decarboxylation: Various metal catalysts, including copper and silver, have been shown to facilitate the decarboxylation of aromatic carboxylic acids under milder conditions. organic-chemistry.org Photocatalytic methods using visible light and an appropriate photocatalyst also represent a modern approach to achieve decarboxylation. nih.govnih.gov For related α,β-unsaturated and other activated carboxylic acids, catalytic decarboxylation is a well-established synthetic strategy. rsc.org
Acyl Halide and Anhydride Formation
Acyl Halide Formation: The carboxylic acid can be readily converted to the more reactive 5,6-dichloro-2-methylnicotinoyl chloride by treatment with common halogenating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.comchemicalbook.com This transformation is crucial for facilitating subsequent reactions like amidation and certain esterifications. A patent for the synthesis of the related 2,6-dichloro-5-fluoronicotinoyl chloride describes the use of phosphorus oxychloride. google.com
Anhydride Formation: Reaction of this compound with an acid anhydride, such as acetic anhydride, can lead to the formation of a mixed anhydride or the symmetric anhydride of the nicotinic acid derivative. These anhydrides are also activated forms of the carboxylic acid and can be used in acylation reactions.
Reactions at the Halogen Substituents (Chlorine Atoms)
The chlorine atoms on the pyridine ring are susceptible to nucleophilic attack, particularly due to the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SₙAr) is a key reaction pathway for functionalizing the pyridine ring of this compound. nih.gov In this two-step mechanism, a nucleophile adds to the carbon atom bearing a chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the ring.
The regioselectivity of the substitution is influenced by the electronic effects of the substituents. The positions ortho and para to the electron-withdrawing nitrogen atom are generally more activated towards nucleophilic attack. In the case of this compound, both chlorine atoms are in positions that can be activated by the ring nitrogen. The specific position of substitution will depend on the nature of the nucleophile and the reaction conditions. Reactions of dichloropyridines and other chloroazines with various nucleophiles like amines, alkoxides, and sulfides have been reported, demonstrating the feasibility of this transformation. islandscholar.canih.govlookchem.commdpi.com For instance, reactions with alkoxides like sodium methoxide (B1231860) could lead to the corresponding methoxy-substituted pyridines. rsc.org
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Product(s) | Typical Conditions |
|---|---|---|
| Ammonia | 5-Chloro-6-amino-2-methylnicotinic acid or 6-Chloro-5-amino-2-methylnicotinic acid | High pressure, high temperature, or metal catalysis |
| Sodium Methoxide | 5-Chloro-6-methoxy-2-methylnicotinic acid or 6-Chloro-5-methoxy-2-methylnicotinic acid | Methanol, heat |
| Hydrazine | 5-Chloro-6-hydrazinyl-2-methylnicotinic acid or 6-Chloro-5-hydrazinyl-2-methylnicotinic acid | Solvent (e.g., ethanol), heat |
Palladium-Catalyzed Cross-Coupling Reactions
The presence of two chlorine atoms on the pyridine ring of this compound makes it a versatile substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules. The reactivity of the two chlorine atoms can often be differentiated based on their electronic and steric environments, allowing for selective functionalization.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction involves the reaction of the dichlorinated pyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netcore.ac.uklibretexts.org This reaction is widely used to form biaryl structures. For this compound, selective coupling at either the C5 or C6 position can be achieved by carefully choosing the reaction conditions, such as the palladium catalyst, ligand, and base. researchgate.netnih.gov For instance, the use of sterically hindered phosphine (B1218219) ligands can favor coupling at the less sterically hindered C6 position. The reaction of 2,4-dichloropyridines has shown that selectivity can be ligand-controlled. nih.gov
Heck Reaction:
The Heck reaction, or Mizoroki-Heck reaction, couples the chlorinated pyridine with an alkene to form a substituted alkene. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The regioselectivity of the Heck reaction on dichloropyridines can be influenced by the electronic nature of the alkene and the specific palladium catalyst used. youtube.comnih.gov Generally, the chlorine atom at the C6 position is expected to be more reactive towards oxidative addition to the palladium(0) catalyst due to its position para to the nitrogen atom, which can influence the electron density of the C-Cl bond.
Sonogashira Coupling:
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the dichlorinated pyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is instrumental in the synthesis of arylalkynes. Similar to other cross-coupling reactions, selective coupling at one of the chloro-substituents can be achieved. Studies on related dichloropyridines have demonstrated the feasibility of such selective transformations. researchgate.netrsc.org The choice of solvent and base can also play a crucial role in the outcome of the reaction.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Dichloropyridine Scaffolds
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Key Considerations for Selectivity |
| Suzuki-Miyaura | Aryl/vinyl boronic acids/esters | Pd(OAc)₂, PdCl₂(PPh₃)₂, various phosphine ligands, base (e.g., K₂CO₃, Cs₂CO₃) | Biaryls, vinylpyridines | Ligand sterics, base, solvent |
| Heck | Alkenes | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | Substituted alkenes | Electronic properties of alkene, catalyst choice |
| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, amine base | Arylalkynes | Copper co-catalyst, solvent, amine base |
Transformations Involving the Methyl Group
The methyl group at the C2 position of this compound is also a site for various chemical transformations, providing another avenue for functionalization of the molecule.
Oxidation:
The methyl group can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a hydroxymethyl group. The oxidation of methyl groups on aromatic rings can be achieved using a variety of oxidizing agents. thieme-connect.degoogle.comorganic-chemistry.org For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would likely oxidize the methyl group to a carboxylic acid, yielding 5,6-dichloropyridine-2,3-dicarboxylic acid. Milder and more selective oxidizing agents, such as selenium dioxide (SeO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN), could potentially lead to the formation of the corresponding aldehyde, 5,6-dichloro-2-formylnicotinic acid. thieme-connect.de
Halogenation:
The methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN, and light or heat. youtube.comlibretexts.org This would lead to the formation of 2-(halomethyl)-5,6-dichloronicotinic acid derivatives. These halogenated products are versatile intermediates for further nucleophilic substitution reactions. The benzylic-like position of the methyl group makes it susceptible to such radical halogenation reactions. libretexts.org
Table 2: Potential Transformations of the Methyl Group
| Transformation | Reagents and Conditions (Typical) | Product Functional Group |
| Oxidation to Carboxylic Acid | KMnO₄, heat; or H₂CrO₄ | -COOH |
| Oxidation to Aldehyde | SeO₂, or CAN | -CHO |
| Radical Bromination | NBS, radical initiator (e.g., AIBN), CCl₄, heat/light | -CH₂Br |
| Radical Chlorination | NCS, radical initiator (e.g., AIBN), CCl₄, heat/light | -CH₂Cl |
Oxidation and Reduction Potentials of the Compound
The oxidation and reduction potentials of this compound can be experimentally determined using electrochemical techniques such as cyclic voltammetry (CV). edaq.comlibretexts.orgyoutube.com This technique provides information about the electrochemical processes the compound undergoes in solution. edaq.comnih.gov
In a typical CV experiment, the potential of a working electrode is scanned linearly versus time, and the resulting current is measured. The voltammogram would show peaks corresponding to the oxidation and reduction events of the molecule. The pyridine ring, being an electron-deficient aromatic system, is expected to undergo reduction at a certain negative potential. The presence of two electron-withdrawing chlorine atoms would likely make this reduction more favorable (occur at a less negative potential) compared to unsubstituted nicotinic acid.
Elucidation of Reaction Intermediates and Transition States
The elucidation of reaction intermediates and transition states is crucial for understanding the mechanism of the chemical transformations that this compound undergoes. These transient species are typically not isolated but are studied through a combination of experimental and computational methods.
Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling these reaction pathways. mdpi.comrsc.org Theoretical studies can provide insights into the geometries and energies of the transition states and intermediates, helping to explain observed regioselectivity. For example, in the cross-coupling of this compound, DFT calculations could be used to compare the activation barriers for the oxidative addition at the C5 and C6 positions, thereby predicting which site is more reactive under specific conditions.
Experimental techniques for studying reaction mechanisms include kinetic studies, isotopic labeling, and the use of spectroscopic methods (e.g., NMR, IR) to detect and characterize any stable intermediates that may form during the reaction.
Derivatives and Analogues: Synthesis and Chemical Functionality
Synthesis of Substituted Nicotinic Acid Derivatives from 5,6-Dichloro-2-methylnicotinic Acid
The strategic manipulation of the functional groups on this compound enables the synthesis of a wide range of derivatives, including halogenated analogues, methyl-modified compounds, and various ester and amide congeners.
The chlorine atoms at the 5- and 6-positions of the nicotinic acid ring are key to the synthesis of novel halogenated analogues. The reactivity of these halogens allows for their substitution by other groups, leading to compounds with altered electronic and steric properties. For instance, the selective substitution of one chlorine atom over the other can be achieved by carefully controlling reaction conditions and the choice of nucleophile. This selective reactivity is crucial for creating a library of compounds with systematic variations.
While direct displacement of the chlorine atoms in this compound itself is a potential route, related studies on similar chlorinated pyridines highlight the feasibility of such transformations. For example, in the synthesis of conformationally restricted nicotine (B1678760) analogues, 2,6-dichloro-4-methylnicotinic acid has been utilized as a starting material. nih.gov This suggests that the chlorine atoms on the pyridine (B92270) ring are susceptible to nucleophilic substitution, a principle that can be extended to this compound.
Modification of the methyl group at the 2-position offers another avenue for derivatization. Oxidation of the methyl group can lead to the corresponding hydroxymethyl or formyl derivatives, which can then be used in a variety of subsequent reactions. For example, oxidation of a related compound, 2-methyl-5-ethylpyridine, is a known process to produce 6-methylnicotinic acid esters. google.com This type of transformation could potentially be applied to this compound to introduce new functionalities.
The carboxylic acid group at the 3-position is a prime site for the synthesis of ester and amide derivatives. Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst, can yield a wide range of esters. Similarly, amidation can be achieved by reacting the carboxylic acid with an amine, often activated by a coupling agent.
The synthesis of amides from nicotinic acid derivatives is a well-established method. For example, the treatment of 2,6-dichloro-4-methylnicotinic acid with N-methylpent-4-enamine in the presence of an acid catalyst affords the corresponding amide in good yield. nih.gov This highlights the general applicability of such reactions to substituted nicotinic acids. The formation of amides is a versatile strategy, as demonstrated by the synthesis of various amide derivatives of nicotinic acid for biological evaluation. nih.gov
| Derivative Type | Starting Material | Reagents and Conditions | Product | Reference |
| Amide | 2,6-dichloro-4-methylnicotinic acid | N-methylpent-4-enamine, TsOH | Amide derivative | nih.gov |
| Ester | 2-methyl-5-ethylpyridine | H2SO4, HNO3, then alcohol | 6-methylnicotinic acid ester | google.com |
| Amide | Nicotinic acid derivatives | Various amines, coupling agents | Amide congeners | nih.gov |
Pyridine Ring Modifications and their Synthetic Implications
The chlorine atoms on the pyridine ring are particularly important for such modifications. Their electron-withdrawing nature activates the ring towards nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups. This has been demonstrated in the synthesis of conformationally restricted nicotine analogues, where a dichlorinated pyridine scaffold serves as a key intermediate. nih.gov
Furthermore, the pyridine ring can participate in cyclization reactions to form more complex heterocyclic systems. For instance, intramolecular reactions involving substituents at the 2- and 3-positions can lead to the formation of bicyclic compounds. The development of such synthetic routes opens up possibilities for creating novel molecular architectures with unique properties.
Investigation of Structure-Reactivity Relationships in Derived Compounds (focus on chemical transformations)
The relationship between the structure of this compound derivatives and their chemical reactivity is a critical area of investigation. The electronic effects of the substituents on the pyridine ring play a major role in determining the course of chemical transformations.
The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group significantly influences the reactivity of the pyridine ring. This is a general phenomenon observed in substituted aromatic systems. nih.gov For example, in electrophilic aromatic substitution reactions, the rate and regioselectivity are highly dependent on the nature and position of the substituents. nih.gov
In the case of nucleophilic aromatic substitution, the positions of the chlorine atoms are crucial. The regioselectivity of nucleophilic attack is often dictated by the electronic stabilization of the intermediate Meisenheimer complex. DFT calculations on related systems, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that the carbon atom with the largest positive charge is the most susceptible to nucleophilic attack. mdpi.com A similar approach could be used to predict the reactivity of the different positions on the this compound ring system.
The steric hindrance provided by the substituents also plays a significant role in directing chemical reactions. The methyl group at the 2-position and the chlorine atoms at the 5- and 6-positions can influence the approach of reagents, leading to specific stereochemical outcomes in certain reactions.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) for Connectivity
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 5,6-Dichloro-2-methylnicotinic acid, distinct signals are expected for the methyl group protons and the single aromatic proton on the pyridine (B92270) ring. The methyl protons (-CH₃) would likely appear as a singlet in the upfield region, typically around 2.5-2.8 ppm, shifted downfield due to the influence of the electron-withdrawing pyridine ring. The aromatic proton at the 4-position would resonate as a singlet in the downfield aromatic region, likely between 8.0 and 8.5 ppm, its exact shift influenced by the adjacent chloro and carboxylic acid groups. The acidic proton of the carboxylic acid (-COOH) would exhibit a broad singlet at a significantly downfield chemical shift, generally above 10 ppm, and its position can be concentration-dependent and may exchange with deuterium (B1214612) in D₂O.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display seven distinct signals corresponding to each carbon atom in the molecule. The methyl carbon would be found in the upfield region (around 20-25 ppm). The quaternary carbon of the carboxylic acid would appear in the highly deshielded region (approximately 165-175 ppm). The five carbons of the pyridine ring would resonate in the aromatic region (typically 120-160 ppm). The carbons bearing chlorine atoms (C5 and C6) would be significantly influenced, as would the carbons adjacent to the nitrogen atom and the carboxylic acid group (C2 and C3).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH ₃ | ~2.6 (s, 3H) | ~22 |
| C4-H | ~8.2 (s, 1H) | ~140 |
| -COOH | >10 (br s, 1H) | - |
| C 2 | - | ~155 |
| C 3 | - | ~130 |
| C 4 | - | ~140 |
| C 5 | - | ~135 |
| C 6 | - | ~150 |
| -C OOH | - | ~170 |
| Note: These are predicted values and may differ from experimental results. s = singlet, br s = broad singlet. |
2D NMR Spectroscopy: To unequivocally assign these signals and confirm the connectivity, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, since there are no vicinal or long-range proton-proton couplings expected between the methyl and aromatic protons, significant cross-peaks would not be anticipated, confirming their isolated nature.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the methyl proton signal to its corresponding methyl carbon signal and the aromatic proton signal to the C4 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds. Key HMBC correlations would be expected between the methyl protons and the C2 and C3 carbons, and between the aromatic C4-H proton and the C2, C3, C5, and C6 carbons. These correlations are crucial for assembling the final structure and confirming the substitution pattern on the pyridine ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇H₅Cl₂NO₂), the expected monoisotopic mass is approximately 204.9697 g/mol . HRMS can confirm the elemental formula due to the unique isotopic pattern created by the two chlorine atoms (³⁵Cl and ³⁷Cl), which would result in a characteristic M, M+2, and M+4 peak distribution with an intensity ratio of approximately 9:6:1.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion (or a primary fragment) and its subsequent fragmentation to generate a daughter ion spectrum. This provides detailed structural information. For this compound, key fragmentation pathways would likely involve the loss of the carboxylic acid group (a loss of 45 Da, -COOH) or the loss of a chlorine atom. The fragmentation pattern would help to confirm the presence and location of the various functional groups on the pyridine ring.
Interactive Data Table: Expected Mass Spectrometry Data
| Analysis Type | Expected Result | Information Gained |
| HRMS | [M+H]⁺ ≈ 205.9770 | Confirms molecular formula (C₇H₅Cl₂NO₂) |
| Isotopic Pattern | Presence of two chlorine atoms (9:6:1 ratio for M, M+2, M+4) | |
| MS/MS | Fragmentation of [M+H]⁺ | Structural elucidation |
| Loss of COOH (45 Da) | Confirms presence of carboxylic acid | |
| Loss of Cl (35/37 Da) | Confirms presence of chlorine |
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching bands. A strong, sharp absorption around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid carbonyl group. C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations would appear in the lower frequency region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C and C=N stretching vibrations of the aromatic ring are often strong in the Raman spectrum. The C-Cl bonds would also give rise to characteristic Raman signals. Raman is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.
Interactive Data Table: Expected Vibrational Spectroscopy Data
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 2500-3300 (broad) | Weak | Stretching |
| Carboxylic Acid C=O | 1700-1730 (strong) | Moderate | Stretching |
| Pyridine Ring C=C, C=N | 1400-1600 | Strong | Stretching |
| Methyl C-H | 2850-3000 | Moderate | Stretching |
| C-Cl | 600-800 | Strong | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λmax) provide information about the electronic structure and conjugation within the molecule.
For this compound, being a substituted pyridine derivative, π → π* transitions are expected due to the conjugated aromatic system. These would likely result in strong absorption bands in the UV region, typically between 200 and 300 nm. The presence of the chlorine and carboxylic acid substituents on the pyridine ring will influence the exact position and intensity of these absorption bands. Additionally, weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may be observed at longer wavelengths. The solvent used for the analysis can also affect the position of the λmax values.
X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions
Following extensive searches of academic literature and crystallographic databases, no specific, publicly available X-ray crystallography data for this compound could be located. Detailed structural information, including crystal system, space group, unit cell dimensions, and specific intermolecular interactions for this particular compound, does not appear to be published in the accessible scientific literature.
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide unequivocal proof of the molecular structure of this compound and offer critical insights into its solid-state packing and the nature of its intermolecular forces.
While crystallographic data for related nicotinic acid derivatives exist, direct extrapolation of these findings to this compound would be speculative. The specific placement of the chloro and methyl substituents on the pyridine ring would significantly influence the electronic distribution and steric factors, thereby leading to a unique crystal structure.
Without experimental data from single-crystal X-ray diffraction, a definitive description of the solid-state structure and intermolecular interactions of this compound remains elusive.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For 5,6-Dichloro-2-methylnicotinic acid , DFT calculations would be employed to optimize its molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations would also yield crucial electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map. This information is fundamental to understanding the molecule's stability and reactive sites. At present, no published studies have reported these DFT-derived parameters for this specific compound.
Conformational Analysis and Energy Landscape Mapping
The presence of a rotatable bond between the carboxylic acid group and the pyridine (B92270) ring suggests that This compound can exist in different conformations. A systematic conformational analysis, typically performed using computational methods, would identify the stable conformers and the transition states connecting them. This process results in an energy landscape map, which is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. Such a study has not been documented for this compound.
Prediction of Spectroscopic Parameters through Computational Methods
Computational methods are frequently used to predict spectroscopic data, which can aid in the experimental characterization of new compounds. For This compound , theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and the chemical shifts of the carbon and hydrogen atoms, researchers can compare theoretical data with experimental spectra to confirm the compound's structure. No such computational spectroscopic data has been published.
Computational Studies of Reaction Mechanisms and Transition State Energetics
Understanding the mechanisms of chemical reactions at a molecular level is a key application of computational chemistry. For This compound , theoretical studies could elucidate the pathways of reactions it might undergo, for instance, in the synthesis of pharmaceuticals or agrochemicals. These studies would involve locating the transition state structures and calculating the activation energies, providing insight into the reaction kinetics and the feasibility of different reaction pathways. To date, no computational investigations into the reaction mechanisms involving this specific acid have been reported.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules - QTAIM)
The way molecules pack in a solid-state, governed by intermolecular interactions, is critical for properties like solubility and melting point. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions, such as hydrogen bonds and van der Waals forces. The Quantum Theory of Atoms in Molecules (QTAIM) can further characterize the nature and strength of these bonds. While these techniques have been applied to many related compounds, a Hirshfeld or QTAIM analysis for This compound is not available in the literature, which would require crystallographic data that also appears to be unpublished.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's behavior, offering insights into its conformational flexibility and its interactions within a solvent or a biological environment. An MD simulation of This compound could reveal how its structure fluctuates over time and how it interacts with its surroundings, which is particularly important for understanding its behavior in solution. No such simulation studies have been published for this compound.
Applications As a Strategic Building Block in Organic Synthesis
Precursor for Diverse Heterocyclic Scaffolds (excluding any biological context)
The structure of 5,6-dichloro-2-methylnicotinic acid is primed for the synthesis of more complex heterocyclic systems. The two chlorine atoms can be selectively substituted by various nucleophiles, such as amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This reactivity allows for the construction of fused-ring systems or the introduction of diverse functional groups.
For instance, the chlorine atom at the 6-position is generally more susceptible to nucleophilic aromatic substitution than the one at the 5-position. This differential reactivity can be exploited to achieve selective mono-substitution, providing a stepping stone for further functionalization. The carboxylic acid group can be converted into other functionalities, such as esters, amides, or even reduced to an alcohol, which can then participate in cyclization reactions to form novel heterocyclic rings fused to the pyridine (B92270) core. While specific studies on this compound are not widely documented, the synthesis of related dichloropyridine derivatives illustrates this principle.
Table 1: Representative Transformations of Dichloropyridine Scaffolds
| Starting Material | Reagents | Product Class | Potential Transformation |
|---|---|---|---|
| Dichloronicotinic Acid Derivative | Amine (R-NH2), Base | Aminopyridine | Nucleophilic substitution of a chlorine atom. |
| Dichloronicotinic Acid Derivative | Alcohol (R-OH), Base | Alkoxypyridine | Formation of an ether linkage. |
| Dichloronicotinic Acid Derivative | Thiol (R-SH), Base | Thioether Pyridine | Formation of a thioether linkage. |
| Dichloronicotinic Acid Derivative | SOCl2, then Amine (R2NH) | Nicotinamide Derivative | Conversion of carboxylic acid to amide. |
Utility in the Synthesis of Agrochemical Intermediates (generic reference to chemical class)
Halogenated pyridine scaffolds are crucial components in a variety of agrochemicals. The specific substitution pattern found in this compound and its derivatives makes them valuable intermediates for the synthesis of compounds used in crop protection. The pyridine ring is a common feature in many commercial herbicides and fungicides, and the presence of chlorine atoms often enhances the efficacy of these agents.
The synthesis of agrochemical intermediates often involves the displacement of one or both chlorine atoms with other functional groups or complex side chains. The carboxylic acid can be converted to an ester or amide, which are common functionalities in active agrochemical ingredients. For example, related dichloropyridine carboxylic acids are known precursors for systemic herbicides that mimic natural plant auxins.
Integration into Multi-Step Synthetic Sequences
The true utility of a building block is demonstrated by its ability to be integrated into longer, multi-step synthetic plans to create complex target molecules. youtube.com this compound is well-suited for this role due to the orthogonal reactivity of its functional groups. A synthetic strategy might begin with the modification of the most reactive site, followed by sequential reactions at the other positions.
A hypothetical multi-step synthesis could involve the following sequence:
Selective Nucleophilic Substitution: The more reactive 6-chloro position is displaced with a chosen nucleophile (e.g., an aniline (B41778) derivative) under controlled conditions.
Amide Coupling: The carboxylic acid at the 3-position is activated (e.g., with thionyl chloride or a coupling agent like EDCI) and reacted with an amine to form a stable amide bond. google.com
Cross-Coupling Reaction: The remaining, less reactive 5-chloro position can be functionalized using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling) to introduce a carbon-carbon or carbon-nitrogen bond, thereby building a more complex molecular framework.
This stepwise approach allows for the controlled and predictable assembly of intricate molecules from a relatively simple starting material. youtube.com
Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity
The specific electronic and steric environment of this compound can be exploited to develop new synthetic methods. The presence of the methyl group at the 2-position, adjacent to the nitrogen, can influence the regioselectivity of reactions on the pyridine ring. For example, it can sterically hinder reactions at the nitrogen or the 3-position carboxylic acid group, potentially leading to unexpected and useful reactivity at other sites.
Furthermore, the development of catalysts for C-H activation could allow for direct functionalization of the C-4 position, which is the only available hydrogen on the ring. Research into selective C-Cl bond activation using transition metal catalysts could also enable novel transformations that are not possible with traditional nucleophilic substitution, providing access to a wider range of derivatives. The distinct reactivity profile of this molecule makes it a candidate for diversity-oriented synthesis, a strategy aimed at rapidly generating libraries of structurally diverse compounds.
Future Research Directions and Perspectives
Exploration of Sustainable and Atom-Economical Synthetic Routes
Future research will likely focus on developing more sustainable and efficient methods for synthesizing 5,6-Dichloro-2-methylnicotinic acid. Traditional multi-step syntheses of highly substituted pyridines often involve harsh conditions, hazardous reagents, and generate significant chemical waste. The principles of green chemistry offer a roadmap for improvement.
Key areas for exploration include:
Catalytic Approaches: Investigating novel catalysts, particularly those based on earth-abundant metals, can lead to more environmentally benign processes. researchgate.netnih.gov These catalysts could enable direct C-H functionalization or dearomatization-functionalization strategies, reducing the number of synthetic steps. beilstein-journals.orgrsc.orgacs.org
Renewable Feedstocks: A long-term goal is to move away from petroleum-based starting materials towards renewable biomass. githubusercontent.comnih.govresearchgate.net Research into pathways that convert biomass-derived platform molecules into the pyridine (B92270) core could revolutionize its production. githubusercontent.comnih.gov
Atom Economy: Synthetic routes that maximize the incorporation of atoms from reactants into the final product are crucial. researchgate.netacs.org Methods like one-pot reactions, where multiple transformations occur in a single reactor, can significantly improve atom economy and reduce waste from intermediate purification steps. nih.gov
Solvent and Energy Reduction: Exploring solvent-free reaction conditions or the use of greener solvents (e.g., water, supercritical fluids) can drastically reduce the environmental footprint of the synthesis. rsc.orgrsc.org Additionally, processes that operate at lower temperatures and pressures, possibly aided by photocatalysis or electrocatalysis, will contribute to energy efficiency. githubusercontent.com
Discovery of Unprecedented Chemical Reactivity
The electronic properties of this compound—an electron-poor pyridine ring substituted with both electron-withdrawing chloro groups and an electron-donating methyl group—suggest a rich and underexplored reactivity profile.
Future investigations could uncover novel transformations:
Selective C-H Functionalization: While C-H functionalization of pyridines is a growing field, the specific substitution pattern of this molecule presents a unique challenge and opportunity. beilstein-journals.orgrsc.org Research could focus on developing catalysts that selectively activate the C-4 position, which is sterically accessible and electronically distinct. This would allow for the direct introduction of new functional groups without pre-functionalization. nih.govnih.gov
Cross-Coupling Reactions: The two chlorine atoms at positions 5 and 6 are prime handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). A key research challenge is to achieve selective coupling at one position over the other. Theoretical studies predict that the C-6 chloro-substituent may be more reactive. Unlocking selective or sequential cross-coupling would enable the synthesis of complex biaryl and amino-pyridine derivatives. rsc.orgnih.gov
Dearomatization Reactions: The electron-deficient nature of the ring makes it a candidate for nucleophilic addition and dearomatization reactions. researchgate.netlookchem.com Catalytic hydrogenation or reduction could yield highly functionalized piperidine (B6355638) derivatives, which are valuable structures in medicinal chemistry. eventsair.com Investigating novel reductants or catalytic systems could lead to unprecedented dearomatization pathways. acs.org
Ring Transformation Chemistry: Under specific conditions, highly substituted pyridines can undergo ring-opening and rearrangement reactions, providing access to different heterocyclic or acyclic structures. Exploring the behavior of this compound under thermal, photochemical, or metal-catalyzed conditions could reveal novel molecular scaffolds.
Application in Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms represents a paradigm shift in chemical production, offering enhanced safety, efficiency, and scalability. ethernet.edu.etakademibokhandeln.se this compound is an ideal candidate for integration into these modern technologies.
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could offer significant advantages. mdpi.comdurham.ac.uk Flow reactors provide superior control over reaction parameters like temperature and pressure, which is particularly beneficial for handling potentially hazardous intermediates or exothermic reactions. akademibokhandeln.se This technology can lead to higher yields, cleaner reaction profiles, and easier scale-up compared to batch methods. ethernet.edu.et
Automated Synthesis Platforms: As a versatile building block, this compound can be incorporated into automated synthesis platforms for the rapid generation of compound libraries. protheragen.aitechnologynetworks.comnih.gov These platforms, often integrated with purification and analysis systems, can perform multi-step reaction sequences to create a diverse array of derivatives. durham.ac.ukresearchgate.netyoutube.com By using this compound as a starting material, researchers can systematically modify the molecule—for example, by converting the carboxylic acid to various amides or esters, or by performing selective cross-coupling at the chloro positions—to explore a vast chemical space for applications in drug discovery and materials science. protheragen.airesearchgate.net
Advanced Computational Design of Novel Derivatives with Tailored Chemical Properties
Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts, saving time and resources. nih.govepstem.net The application of these methods to this compound can accelerate the discovery of new derivatives with specific, pre-defined characteristics.
In Silico Property Prediction: Using techniques like Density Functional Theory (DFT), researchers can calculate the structural and electronic properties of hypothetical derivatives. nih.govepstem.netrsc.org This allows for the prediction of reactivity, stability, and other chemical characteristics before a molecule is ever synthesized. epstem.netresearchgate.net For instance, DFT calculations can help predict the regioselectivity of electrophilic substitution or the relative reactivity of the two chlorine atoms in cross-coupling reactions.
De Novo Design: Advanced algorithms, sometimes incorporating artificial intelligence and machine learning, can be used for the de novo design of novel molecules. protheragen.ainih.gov By defining a desired set of properties (e.g., binding affinity to a specific biological target, specific electronic properties for an organic material), these computational tools can suggest new derivatives of the this compound scaffold that are most likely to meet the criteria. technologynetworks.comnih.gov
Reaction Mechanism Elucidation: Computational modeling is invaluable for studying the mechanisms of complex reactions. researchgate.net By simulating reaction pathways, researchers can understand how catalysts work, identify key intermediates, and predict the outcomes of new transformations. This knowledge can then be used to optimize reaction conditions and design more efficient synthetic routes for derivatives of this compound.
Q & A
Basic Research Questions
Q. What synthetic methods are recommended for preparing 5,6-Dichloro-2-methylnicotinic acid, and how can purity be optimized?
- Methodological Answer : A common approach involves halogenation of 2-methylnicotinic acid derivatives using chlorinating agents (e.g., POCl₃ or SOCl₂) under reflux conditions. For purity optimization, consider recrystallization in ethanol/water mixtures or chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients). Similar protocols for structurally related compounds, such as 6-Chloro-2-methylnicotinic acid (CAS 38186-86-6), highlight the importance of controlling reaction temperatures (80–100°C) to minimize byproducts . Monitor reaction progress via TLC or HPLC-MS to confirm intermediate formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns and chlorine positions. Compare peaks with structurally similar compounds (e.g., 6-Chloro-5-fluoronicotinic acid) for reference .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns.
- FTIR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (stress conditions). Monitor degradation via HPLC every 2–4 weeks. For light sensitivity, expose aliquots to UV/visible light (300–800 nm) and compare chromatograms. Reference stability protocols from related nicotinic acid derivatives, which suggest inert gas (N₂) purging to prevent oxidation .
Advanced Research Questions
Q. How can contradictions in reported degradation pathways of this compound be resolved?
- Methodological Answer : Discrepancies often arise from environmental variables (pH, temperature) or analytical limitations. Design controlled experiments:
- Hydrolysis Studies : Test degradation in buffered solutions (pH 2–10) at 37°C. Use LC-MS/MS to identify intermediates (e.g., 6-CNA-like metabolites observed in pesticide degradation studies) .
- Isotopic Labeling : Track chlorine displacement using ³⁶Cl-labeled analogs.
- Cross-Validate : Compare results with computational models (e.g., DFT for reaction energetics) .
Q. What computational approaches are suitable for predicting reactivity or biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict electrophilic/nucleophilic sites. Use software like Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets.
- Molecular Docking : Screen against protein targets (e.g., enzymes in nicotinic acid pathways) using AutoDock Vina. Validate with experimental binding assays (e.g., SPR or ITC) .
Q. How should researchers design experiments to evaluate environmental persistence or bioaccumulation?
- Methodological Answer :
- Soil/Water Half-Life : Use OECD 307/308 guidelines. Spike soil/water matrices with the compound and measure residue levels via UPLC-QTOF. Include controls for microbial activity.
- Bioaccumulation : Expose model organisms (e.g., Daphnia magna) and quantify tissue concentrations. Reference methodologies from systemic pesticide assessments, where metabolites like 6-CNA were monitored in aquatic systems .
Handling Data Contradictions
Q. What strategies address conflicting analytical data in impurity profiling?
- Methodological Answer :
- Multi-Method Validation : Cross-check impurities using orthogonal techniques (e.g., GC-MS for volatile byproducts vs. LC-MS for polar species).
- Collaborative Trials : Share samples with independent labs to rule out instrument-specific artifacts.
- Statistical Analysis : Apply PCA or cluster analysis to identify outlier datasets. Reference interdisciplinary frameworks for data harmonization .
Methodological Resources
- Literature Review : Use systematic review protocols (PRISMA) to synthesize data from databases like SciFinder and PubMed. Exclude non-peer-reviewed sources (e.g., ) .
- Data Analysis : Leverage tools like Python (SciPy, Pandas) or R for regression modeling. Consult guidelines for handling missing data or outliers in chemical datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
